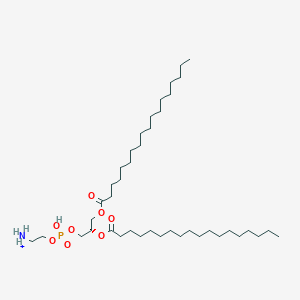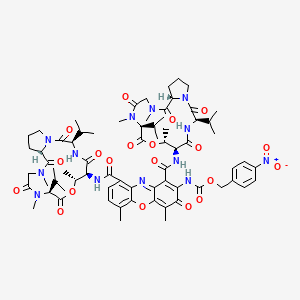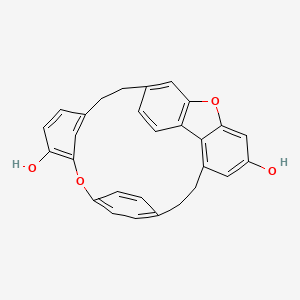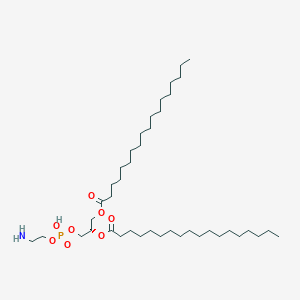
Imbricaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imbricaric acid is a carbonyl compound.
Aplicaciones Científicas De Investigación
Biomedical Applications
Hyaluronic acid, a substance closely related to imbricaric acid, has been extensively studied for its potential in biomedical applications. Chemically modified hyaluronic acid can be transformed into various physical forms, such as hydrogels, which have been used in preclinical and clinical settings for cell therapy and regenerative medicine. The compatibility of these hydrogels with cell encapsulation and tissue injection makes them valuable for delivering cells and therapeutic agents for tissue repair and regeneration (Burdick & Prestwich, 2011).
Industrial Applications
Dicarboxylic acid esters, including imbricaric acid esters, are crucial components of modern synthetic oils. Research on esters of carbonic, adipic, and sebacic acids, which are similar to imbricaric acid, has demonstrated their utility as components of fully synthetic lubricating oil. These esters exhibit excellent properties like good oxidation and thermal stability, low volatility, and high viscosity index, making them suitable for various industrial applications (Gryglewicz & Oko, 2005).
Enzymatic Synthesis
The enzymatic synthesis of dicarboxylic acid esters, which are related to imbricaric acid esters, has been explored for their potential in producing synthetic lubricants. Techniques like immobilized enzyme catalysis and response surface methodology have been used to optimize the synthesis process, highlighting the industrial relevance of these compounds (Chaibakhsh, Abdul Rahman, & Basri, 2012).
Biochemical Engineering
In the realm of biochemical engineering, the cell-free enzymatic production of glucaric acid, which shares structural similarities with imbricaric acid, has been investigated. This approach addresses limitations of cell-free biocatalysis, such as high enzyme costs and cofactor consumption, by combining thermostable and mesophilic enzymes, incorporating a cofactor regeneration system, and immobilizing and recycling pathway enzymes. This novel framework has demonstrated significant potential in the efficient production of glucaric acid (Petroll, Care, Bergquist, & Sunna, 2019).
Propiedades
Nombre del producto |
Imbricaric acid |
|---|---|
Fórmula molecular |
C23H28O7 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-propylbenzoic acid |
InChI |
InChI=1S/C23H28O7/c1-4-6-7-9-15-10-16(29-3)12-19(25)21(15)23(28)30-17-11-14(8-5-2)20(22(26)27)18(24)13-17/h10-13,24-25H,4-9H2,1-3H3,(H,26,27) |
Clave InChI |
QXDIHIOKSGGXLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
Sinónimos |
imbricaric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride](/img/structure/B1258693.png)


![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)








